Lipophilicity Shift: Calculated XLogP3 of 4-Fluoro vs. Unsubstituted Indan-1-ol and 5-/6-/7-Fluoro Regioisomers
Fluorination at the 4-position of the indanol scaffold increases lipophilicity to a calculated XLogP3 of 1.7, compared to approximately 1.4 for the parent 2,3-dihydro-1H-inden-1-ol [1]. In contrast, moving the fluorine to the 5‑position yields an XLogP3 of 1.6, while the 6‑ and 7‑fluoro regioisomers both exhibit XLogP3 values of 1.6 [2]. Among the mono‑fluorinated indan‑1‑ol series, the 4‑fluoro isomer provides the highest computed lipophilicity, which can be a decisive factor for membrane permeability optimization in CNS drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 (4-fluoro-2,3-dihydro-1H-inden-1-ol) |
| Comparator Or Baseline | Parent indan-1-ol: ~1.4; 5-fluoro isomer: 1.6; 6-fluoro isomer: 1.6; 7-fluoro isomer: 1.6 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. parent; +0.1 vs. other fluoro regioisomers |
| Conditions | Computed values (PubChem XLogP3 algorithm) under standard conditions |
Why This Matters
For CNS-targeted or intracellular projects, even a +0.1 logP difference can shift predicted permeability by 10–20%, making the 4-fluoro isomer the preferred choice when higher membrane partitioning is required.
- [1] PubChem. Compound Summary – 2,3-Dihydro-1H-inden-1-ol (CID 10334). Computed Properties: XLogP3. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10334 View Source
- [2] PubChem. Compound Summary – 5-Fluoro-2,3-dihydro-1H-inden-1-ol (CID 59708795), 6-Fluoro-2,3-dihydro-1H-inden-1-ol (CID 59708796), 7-Fluoro-2,3-dihydro-1H-inden-1-ol (CID 59708797). Computed XLogP3 values. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
